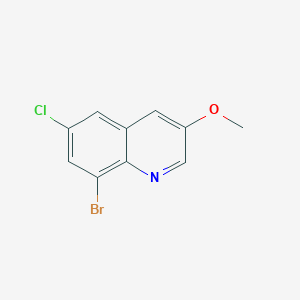![molecular formula C17H24N2O3 B13912612 tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B13912612.png)
tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate: is a chemical compound with the molecular formula C17H24N2O3. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate involves several steps. One common method includes the reaction of a benzofuran derivative with a piperidine derivative under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the spiro compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate can be compared with other similar compounds, such as:
- tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate
- 2-Methyl-2-propanyl (3S)-3-(4-aminophenyl)-1-piperidinecarboxylate
- (3S)-3-(4-aminophenyl)piperidine-1-carboxylic acid tert-butyl ester
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate lies in its spiro structure, which imparts specific steric and electronic characteristics that can influence its behavior in chemical reactions and biological systems .
Properties
Molecular Formula |
C17H24N2O3 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-spiro[3H-1-benzofuran-2,4'-piperidine]-3-yl]carbamate |
InChI |
InChI=1S/C17H24N2O3/c1-16(2,3)22-15(20)19-14-12-6-4-5-7-13(12)21-17(14)8-10-18-11-9-17/h4-7,14,18H,8-11H2,1-3H3,(H,19,20)/t14-/m0/s1 |
InChI Key |
PPPQGEJKMPGMLM-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C2=CC=CC=C2OC13CCNCC3 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2=CC=CC=C2OC13CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13912572.png)

![O1-Benzyl O5-tert-butyl cis-3,3-difluoro-3A,4,6,6A-tetrahydro-2H-pyrrolo[3,4-B]pyrrole-1,5-dicarboxylate](/img/structure/B13912596.png)


![4',5-Difluoro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13912606.png)
